

Physical and chemical properties of 5-Bromo-2,3-dichloropyridine

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Compound of Interest

Compound Name: **5-Bromo-2,3-dichloropyridine**

Cat. No.: **B1281206**

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In-Depth Technical Guide to 5-Bromo-2,3-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of **5-Bromo-2,3-dichloropyridine** (CAS No: 97966-00-2). This versatile halogenated pyridine is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Core Physical and Chemical Properties

5-Bromo-2,3-dichloropyridine is a white to off-white crystalline solid at room temperature.^[1] Its structure, featuring a pyridine ring substituted with one bromine and two chlorine atoms, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.^{[2][3]}

Data Summary

All quantitative data for **5-Bromo-2,3-dichloropyridine** are summarized in the table below for clarity and ease of comparison.

Property	Value	Reference(s)
Molecular Formula	$C_5H_2BrCl_2N$	[4]
Molecular Weight	226.89 g/mol	[4]
Appearance	White to off-white solid/crystalline powder	[1]
Melting Point	35-37 °C	[4]
Boiling Point	233.6 ± 35.0 °C at 760 mmHg	[5]
Density	1.8 ± 0.1 g/cm ³	[4]
Flash Point	95.1 ± 25.9 °C	[4]
Refractive Index	1.597	[4]
Solubility	Low in water; Soluble in dichloromethane, chloroform.	[2]
Storage	Store in a cool, dry place under an inert gas.	[1]

Chemical Reactivity and Stability

The chemical behavior of **5-Bromo-2,3-dichloropyridine** is dictated by the electron-withdrawing nature of the nitrogen atom and the three halogen substituents on the pyridine ring. This electronic arrangement makes the compound susceptible to specific classes of reactions.

- Nucleophilic Aromatic Substitution: The chlorine atoms, particularly at the 2-position, are susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its utility in building more complex molecular scaffolds.
- Metal-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.[2]

- Stability: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.^[1] It is stable under recommended storage conditions, typically refrigerated and under an inert atmosphere.

Spectral Properties

As of the latest review, experimentally derived spectral data (NMR, IR, MS) for **5-Bromo-2,3-dichloropyridine** are not widely available in public databases. However, based on its structure, the following spectral characteristics can be predicted:

- ¹H NMR: The spectrum is expected to show two signals in the aromatic region (likely between 7.5 and 8.5 ppm). The proton at the 4-position would appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position would also appear as a doublet.
- ¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to halogens (C2, C3, C5) would be significantly downfield.
- Mass Spectrometry: The mass spectrum would exhibit a distinctive isotopic cluster for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The exact mass is 224.87477 Da.^[3]

Experimental Protocols: Synthesis

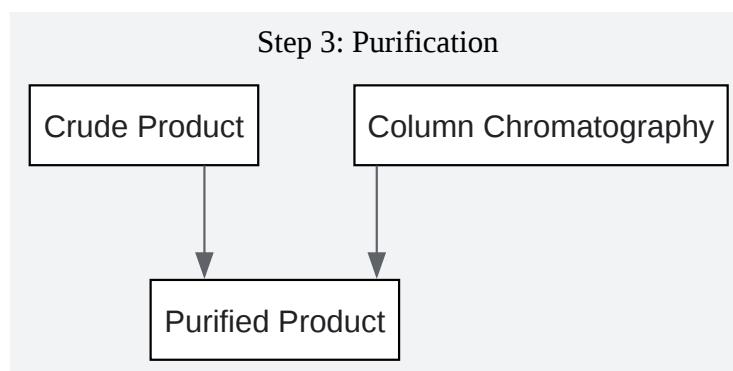
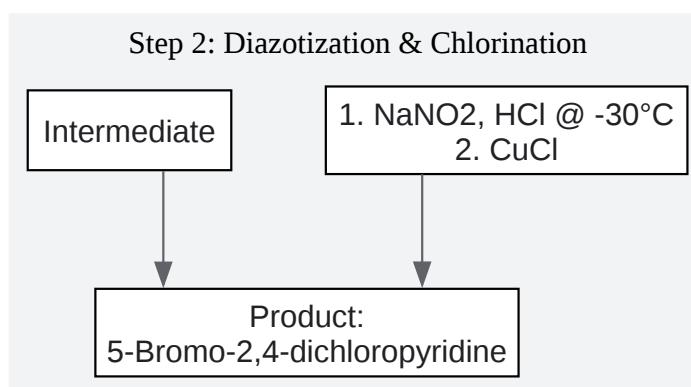
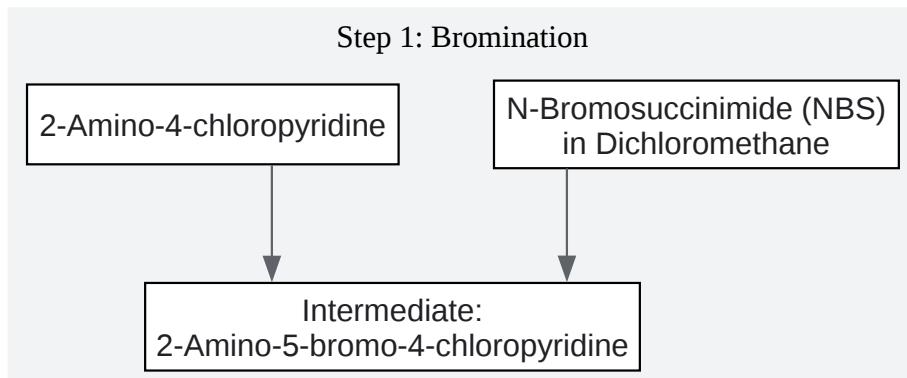
Several synthetic routes to **5-Bromo-2,3-dichloropyridine** exist, primarily involving the multi-step halogenation of pyridine or its derivatives.^[3] A common strategy involves the diazotization of an amino-dihalopyridine precursor. While a specific protocol for **5-Bromo-2,3-dichloropyridine** is not publicly detailed, the following procedure for the synthesis of the related isomer, 5-Bromo-2,4-dichloropyridine, illustrates a representative experimental methodology.

Protocol: Illustrative Synthesis via Diazotization (adapted for a related isomer)

This protocol describes the synthesis of 5-Bromo-2,4-dichloropyridine from 2-amino-5-bromo-4-chloropyridine and serves as a model for the types of reactions used to produce polychlorinated bromopyridines.

- Reaction Setup: Dissolve the starting material, 2-amino-5-bromo-4-chloropyridine (1 kg), in concentrated hydrochloric acid (20 L) in a suitable reaction vessel equipped with stirring and temperature control.
- Cooling: Cool the solution to -30 °C.
- Diazotization: Slowly add sodium nitrite (830 g) in batches, maintaining the temperature at -30 °C. The generation of gas bubbles will be observed.
- Reaction: After the addition is complete, stir the mixture at -30 °C for 1 hour.
- Sandmeyer Reaction: Add cuprous chloride to the reaction mixture and allow the temperature to rise to room temperature.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, carefully neutralize the mixture by adjusting the pH to alkaline with a sodium hydroxide solution.
- Extraction: Extract the product into an organic solvent, such as ethyl acetate. Combine the organic layers.
- Washing and Drying: Wash the combined organic phase with brine, and then dry it over anhydrous sodium sulfate.
- Purification: Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography to yield the final product.

Synthesis Workflow Diagram



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Caption: Illustrative workflow for the synthesis of a dichlorobromopyridine.

Applications in Drug Development

5-Bromo-2,3-dichloropyridine is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).^[2] Its most notable application is in the preparation of Sofinicline, a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

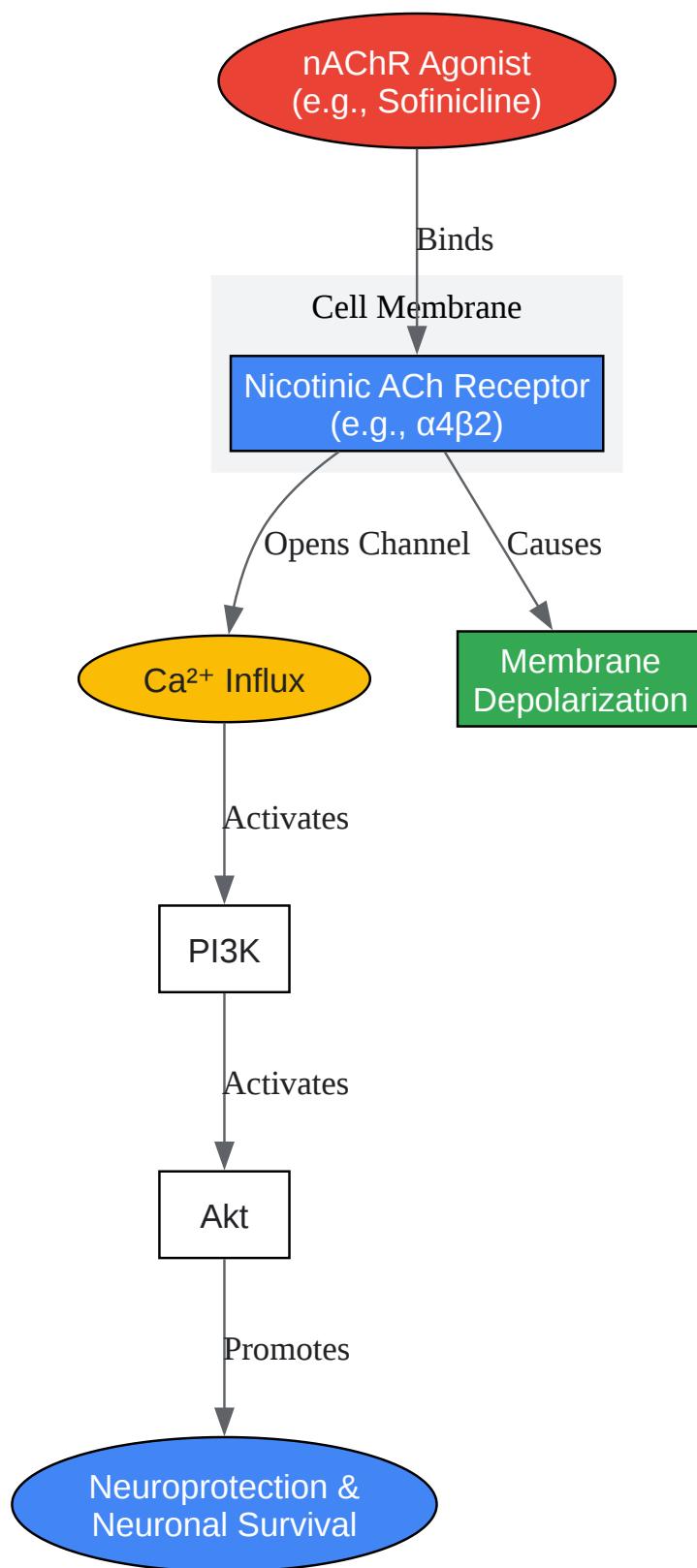
Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR)

Sofinicline and other drugs derived from this intermediate act as agonists at nAChRs. These receptors are ligand-gated ion channels that play a critical role in neurotransmission.

Mechanism of Action:

- **Agonist Binding:** The drug (e.g., Sofinicline) binds to the nAChR, typically at the interface between subunits like $\alpha 4$ and $\beta 2$.
- **Channel Opening:** This binding induces a conformational change in the receptor, opening its central ion channel.
- **Cation Influx:** The open channel is permeable to cations, primarily Na^+ and Ca^{2+} , leading to an influx of these ions into the neuron.
- **Depolarization:** The influx of positive ions causes depolarization of the cell membrane, leading to an excitatory postsynaptic potential.
- **Downstream Signaling:** The increase in intracellular Ca^{2+} acts as a second messenger, activating various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is associated with neuroprotection and cell survival.

nAChR Signaling Pathway Diagram



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Caption: Signaling pathway of a nicotinic acetylcholine receptor (nAChR) agonist.

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